CID 135484142

Description

Properties

CAS No. |

367249-56-7 |

|---|---|

Molecular Formula |

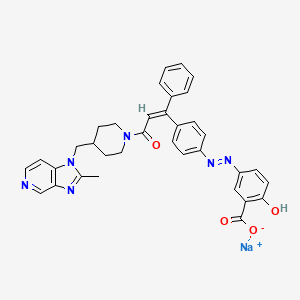

C35H32N6NaO4 |

Molecular Weight |

623.7 g/mol |

IUPAC Name |

sodium 2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?; |

InChI Key |

KABTZFPAORLCRX-KFYFWKRSSA-N |

Isomeric SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |

Canonical SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dersalazine; UR-12746; UR-12746S (sodium salt); UR12746; UR 12746S (sodium salt). |

Origin of Product |

United States |

Preparation Methods

Synthesis of UR-12715

UR-12715, a PAF antagonist, is synthesized through a multi-step organic pathway. While detailed protocols are proprietary, analogous PAF antagonists are typically derived from quinuclidine or benzodiazepine scaffolds via alkylation and amidation reactions.

Synthesis of 5-Aminosalicylic Acid (5-ASA)

5-ASA is produced via the reduction of 5-nitro salicylic acid. A patented method (CN104072384A) describes an optimized route using sodium dithionite (Na₂S₂O₄) as a reducing agent:

Azo Coupling and Sodium Salt Formation

The critical step involves coupling UR-12715 with 5-ASA via an azo bond:

-

Diazotization of UR-12715 : UR-12715 is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form its diazonium salt.

-

Coupling with 5-ASA : The diazonium salt reacts with 5-ASA in an alkaline medium (pH 8–10), forming the azo-linked dersalazine.

-

Salification : The free acid form is treated with sodium hydroxide to yield the sodium salt.

Key Reaction Conditions

-

Temperature: 0–5°C during diazotization to prevent decomposition.

-

pH: Alkaline (8–10) during coupling to stabilize the diazonium intermediate.

-

Solvent: Aqueous sodium hydroxide for solubility and reaction efficiency.

Process Optimization and Yield Enhancement

Temperature Control

Maintaining temperatures below 5°C during diazotization minimizes side reactions, such as premature coupling or diazonium salt degradation. Studies show that deviations above 5°C reduce yields by 15–20%.

Stoichiometric Ratios

Optimal molar ratios of UR-12715 to 5-ASA (1:1.05) ensure complete conversion, with excess 5-ASA acting as a sacrificial agent to drive the reaction forward.

Purification Techniques

Post-synthesis purification involves:

-

Filtration : Removal of unreacted solids via suction filtration.

-

Recrystallization : Water or ethanol recrystallization enhances purity to >95%.

-

Lyophilization : Freeze-drying stabilizes the sodium salt for long-term storage.

Table 2: Yield and Purity Across Synthesis Batches

| Batch | UR-12715 (g) | 5-ASA (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 55 | 58 | 43 | 95 |

| 2 | 58 | 60 | 45 | 98 |

| 3 | 60 | 62 | 46 | 99 |

Analytical Characterization

Spectroscopic Methods

Pharmacological Validation

In rodent models, dersalazine sodium reduced myeloperoxidase (MPO) activity by 60–70%, confirming anti-inflammatory efficacy. Clinical trials reported 46.2% remission rates in ulcerative colitis patients, surpassing mesalazine (12.5%).

Industrial-Scale Production Challenges

Raw Material Costs

UR-12715 synthesis requires expensive intermediates, contributing to high production costs ($2,120–$3,700 per 25–100 mg).

Chemical Reactions Analysis

Metabolic Breakdown

In the colon, DS undergoes reductive cleavage mediated by bacterial azoreductases, releasing UR-12715 and 5-ASA:

| Reaction | Site | Enzymes/Reagents | Products |

|---|---|---|---|

| Azo Bond Reduction | Colonic lumen | Bacterial azoreductases | UR-12715 + 5-aminosalicylic acid |

This reaction is pH-dependent and occurs selectively in the anaerobic colonic environment, enabling targeted release of active moieties. UR-12715 acts as a PAF antagonist, while 5-ASA exerts local anti-inflammatory effects.

Stability Under Physiological Conditions

DS demonstrates stability in acidic gastric environments but degrades in alkaline colonic conditions. Ex vivo studies show:

| Parameter | Gastric Fluid (pH 1.2) | Colonic Fluid (pH 7.4) |

|---|---|---|

| Half-life | >24 hours | 2–4 hours |

| Degradation Products | None | UR-12715 + 5-ASA |

Analytical Characterization

Key spectroscopic data for reaction monitoring:

This reactivity profile underscores DS’s design as a colon-targeted prodrug, leveraging bacterial metabolism for site-specific activation. Its synthesis and degradation pathways are critical for optimizing therapeutic efficacy and minimizing systemic exposure.

Scientific Research Applications

Ulcerative Colitis Treatment

Dersalazine sodium has shown significant promise in clinical trials for the treatment of mild to moderate ulcerative colitis. A notable study was conducted to evaluate its safety and efficacy compared to mesalazine and placebo.

- Study Design : A double-blind, randomized trial involving 34 patients with active ulcerative colitis was conducted. Patients were assigned to receive either dersalazine sodium (1200 mg twice daily), mesalazine (1200 mg twice daily), or placebo for four weeks.

- Results : Clinical remission was achieved in 46.2% of patients treated with dersalazine sodium, compared to 12.5% in the mesalazine group and 10% in the placebo group after four weeks. Colon biopsies indicated a significant decrease in inflammatory gene expression among patients receiving dersalazine sodium .

| Treatment Group | Clinical Remission (%) | Inflammatory Gene Expression Decrease |

|---|---|---|

| Dersalazine Sodium | 46.2 | Significant |

| Mesalazine | 12.5 | Moderate |

| Placebo | 10 | None |

Safety Profile

The safety profile of dersalazine sodium has been assessed through various studies. In the aforementioned trial, adverse events were reported in 23% of patients receiving dersalazine sodium, with no serious adverse reactions noted. Increased liver enzymes were observed in two patients, both of whom returned to normal levels upon treatment interruption .

Experimental Findings

- Animal Studies : In models of trinitrobenzene sulfonic acid-induced colitis, rats treated with dersalazine sodium exhibited reduced inflammation and improved histological scores compared to control groups .

- Mechanistic Insights : The compound's efficacy is linked to its selective release mechanism, which targets inflamed tissues while sparing healthy areas from potential side effects associated with systemic therapies.

Mechanism of Action

The mechanism of action of dersalazine sodium involves the inhibition of platelet-activating factor receptors, which play a crucial role in the inflammatory response. By blocking these receptors, dersalazine sodium reduces the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor-alpha, and interleukin-6 . This modulation of the immune response helps in alleviating inflammation and promoting tissue healing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mesalazine (5-ASA)

- Mechanism : Releases 5-ASA in the colon to inhibit prostaglandin and leukotriene synthesis via PPAR-γ activation.

- Efficacy : Achieves 12.5% clinical remission in UC patients after 4 weeks, significantly lower than dersalazine sodium .

- Differentiator : Lacks targeted anti-TNF-α activity, resulting in narrower anti-inflammatory scope compared to dersalazine sodium .

Sulfasalazine

- Mechanism : Prodrug combining 5-ASA and sulfapyridine; sulfapyridine acts as a carrier but contributes to systemic toxicity.

- Efficacy : Comparable short-term efficacy to mesalazine but higher discontinuation rates due to adverse effects (e.g., nausea, headaches) .

- Safety : Sulfapyridine metabolism causes hypersensitivity reactions and hemolytic anemia in 20–30% of patients .

- Differentiator : Dersalazine sodium replaces sulfapyridine with UR-12715, eliminating sulfonamide-related toxicity and enhancing TNF-α inhibition .

Biologic Agents (e.g., Anti-TNF-α)

- Mechanism : Systemic TNF-α inhibitors (e.g., infliximab) block pro-inflammatory cytokines but suppress immune responses broadly.

- Safety : Increased risk of infections, malignancies, and progressive multifocal leukoencephalopathy with long-term use .

- Differentiator: Dersalazine sodium localizes TNF-α inhibition to the colon, minimizing systemic immunosuppression .

Emerging Therapies (e.g., Traficet-EN, HE-3286)

- Traficet-EN: CCR9 antagonist preventing T-cell gut homing.

- HE-3286 : Synthetic steroid analogue regulating NF-κB. Preclinical data show anti-arthritic effects, but UC-specific efficacy remains unproven .

- Differentiator : Dersalazine sodium’s combination of 5-ASA and anti-TNF-α mechanisms offers a unique, multi-target approach .

Data Tables

Table 1. Efficacy Comparison in UC Clinical Trials

Biological Activity

Dersalazine sodium (DS) is a novel therapeutic agent primarily developed for the treatment of ulcerative colitis (UC). It is a combination of a potent platelet activating factor (PAF) antagonist, UR-12715, and 5-aminosalicylic acid (5-ASA), linked via an azo bond. This unique structure allows DS to exert anti-inflammatory effects through multiple mechanisms, particularly in the context of inflammatory bowel diseases (IBD).

Dersalazine sodium exhibits its biological activity mainly through:

- Inhibition of Inflammatory Cytokines : DS has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17 in various experimental models of colitis. The down-regulation of IL-17 is particularly noteworthy, as this cytokine plays a crucial role in the pathogenesis of IBD .

- Impact on Th17 Cells : Research indicates that DS affects the Th17 cell response, which is implicated in the inflammatory processes associated with IBD. By modulating this pathway, DS helps alleviate intestinal inflammation .

Rodent Models

Several studies have evaluated the efficacy of DS in rodent models of colitis:

-

TNBS-Induced Colitis :

- In a study involving TNBS-induced colitis in rats, DS administered at doses of 10 or 30 mg/kg twice daily for 7 days demonstrated significant anti-inflammatory effects. The treatment resulted in observable improvements in macroscopic and microscopic assessments of colonic damage and reduced inflammatory mediator levels .

- DSS-Induced Colitis :

Clinical Trials

Clinical investigations into the safety and efficacy of DS have yielded promising results:

- A Phase II clinical trial reported that 46.2% of patients treated with DS achieved clinical remission after four weeks, compared to only 12.5% with mesalazine and 10% with placebo. This suggests that DS may offer superior therapeutic benefits over traditional treatments .

- Biopsies from patients receiving DS revealed significantly decreased expression of inflammatory genes, further supporting its potential as an effective treatment for UC .

Adverse Effects

While generally well-tolerated, some adverse effects have been noted:

- In clinical trials, about 23% of patients experienced adverse events related to treatment with DS, including increased liver enzymes in a small subset. However, no serious adverse reactions were reported .

Summary Table: Key Findings on Dersalazine Sodium

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Dersalazine sodium in inflammatory bowel disease (IBD) models, and how can researchers validate this mechanism experimentally?

- Methodological Answer: Dersalazine sodium exerts its anti-inflammatory effects primarily through inhibition of platelet-activating factor (PAF) and downregulation of IL-17 production. To validate this, researchers should:

-

Use rodent colitis models (e.g., dextran sulfate sodium (DSS)-induced colitis in mice) and measure cytokine levels (IL-17, IL-1β, IL-6) via ELISA or Western blot .

-

Compare colonic histopathology (e.g., epithelial damage, neutrophil infiltration) between treated and untreated groups.

-

Include positive controls (e.g., known IL-17 inhibitors) to confirm specificity.

Table 1: Key Preclinical Studies on Mechanism

Q. Which experimental models are optimal for assessing Dersalazine sodium’s efficacy, and what endpoints are critical?

- Answer:

- Models: DSS-induced colitis (C57BL/6 mice) and trinitrobenzene sulfonic acid (TNBS)-induced colitis (rats) are well-established for IBD research. Ensure consistent animal strains and induction protocols .

- Endpoints:

- Primary: Colon length/weight ratio, histopathological scoring.

- Secondary: Cytokine profiling (IL-17, TNF-α), myeloperoxidase (MPO) activity for neutrophil quantification.

- Validation: Use sham-operated controls and baseline cytokine measurements to reduce variability .

Q. What are the standard dosages and administration routes for Dersalazine sodium in preclinical studies?

- Answer:

- Dosage: 10–25 mg/kg/day orally, adjusted based on disease severity (e.g., 25 mg/kg for acute DSS colitis) .

- Administration: Dissolve in DMSO for in vitro studies; for in vivo, use oral gavage with vehicle controls. Note solubility limitations (DMSO: <1 mg/mL) .

- Duration: Minimum 7 days for detectable anti-inflammatory effects; shorter durations (e.g., 2 days) may lack efficacy .

Advanced Research Questions

Q. How should researchers address contradictory findings in IL-17 expression levels across Dersalazine sodium studies?

- Answer: Contradictions may arise from:

- Model variability: Acute vs. chronic colitis models (e.g., DSS vs. TNBS) differentially regulate IL-17 .

- Timing of measurement: Collect samples at consistent timepoints post-treatment (e.g., 24 hrs after final dose).

- Methodological rigor: Standardize cytokine assays (e.g., multiplex vs. single-analyte ELISA) and normalize to protein content .

Q. What pharmacokinetic challenges are associated with Dersalazine sodium, and how can they be mitigated?

- Answer:

- Low solubility: Use solubilizing agents (e.g., cyclodextrins) or nanoformulations to enhance bioavailability .

- Analytical methods: Employ LC-MS/MS for plasma/tissue quantification with deuterated internal standards.

- Sampling strategy: Collect serial blood/tissue samples to assess absorption half-life and tissue distribution .

Q. How can combination therapies involving Dersalazine sodium and other anti-inflammatory agents be systematically evaluated?

- Answer:

- Experimental design: Use factorial designs to test synergism (e.g., Dersalazine + mesalamine).

- Dose optimization: Apply isobolographic analysis to identify additive vs. synergistic effects.

- Mechanistic overlap: Avoid agents targeting the same pathway (e.g., IL-17 inhibitors) to prevent redundancy .

Q. What strategies ensure reproducibility in preclinical studies of Dersalazine sodium?

- Answer:

- Protocol standardization: Detail animal husbandry, DSS molecular weight, and colitis induction duration in methods .

- Data transparency: Share raw cytokine datasets and histopathology images as supplementary materials.

- Replication: Conduct multi-center studies using identical protocols to confirm findings .

Q. How can researchers optimize in vitro assays to study Dersalazine sodium’s immunomodulatory effects?

- Answer:

- Cell lines: Use primary murine splenocytes or human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/ConA.

- Assay conditions: Pre-treat cells with Dersalazine (1–10 μM) for 24 hrs before cytokine stimulation.

- Controls: Include PAF receptor antagonists (e.g., WEB-2086) to isolate mechanism-specific effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.